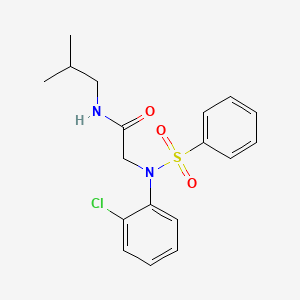
N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide, also known as CI-994, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is a member of the benzamide class of molecules and has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.
作用机制
N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide is a potent inhibitor of HDAC activity, which plays a critical role in regulating gene expression and cellular processes. By inhibiting HDAC activity, this compound promotes the acetylation of histone proteins, leading to changes in gene expression and cellular processes, such as cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of other enzymes, such as DNA methyltransferases and protein kinase C, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. In neuronal cells, this compound has been shown to promote neuronal survival and protect against neurodegeneration by inhibiting HDAC activity. Additionally, this compound has been shown to have antiviral activity against various viruses, including HIV-1 and herpes simplex virus.
实验室实验的优点和局限性
One advantage of using N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potent and selective inhibition of HDAC activity, which allows for the study of the role of HDACs in various cellular processes. Additionally, this compound has been extensively studied and optimized for its synthesis, resulting in high yields and purity of the final product. However, one limitation of using this compound in lab experiments is its potential toxicity and off-target effects, which may need to be carefully considered and controlled.
未来方向
There are many potential future directions for the study of N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide and its therapeutic applications. One area of research is the development of more potent and selective HDAC inhibitors, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, may have synergistic effects and improve treatment outcomes. Finally, the study of this compound in various disease models, such as animal models of cancer or neurodegenerative disorders, may provide further insight into its therapeutic potential.
合成方法
The synthesis of N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide involves the reaction of 2-chloroaniline with isobutyl isocyanate to form N~2~-(2-chlorophenyl)-N~1~-isobutylurea, which is then reacted with phenylsulfonyl chloride to form the final product. The synthesis of this compound has been extensively studied and optimized, resulting in high yields and purity of the final product.
科学研究应用
N~2~-(2-chlorophenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit histone deacetylase (HDAC) activity and promote neuronal survival. Additionally, this compound has shown antiviral activity against various viruses, including HIV-1 and herpes simplex virus.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14(2)12-20-18(22)13-21(17-11-7-6-10-16(17)19)25(23,24)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFYNGQRDUZJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B5000390.png)

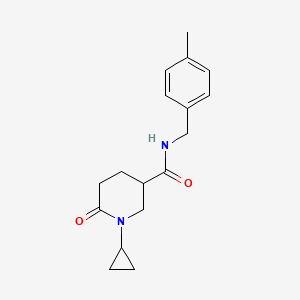
![1-[2-(2-ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B5000409.png)
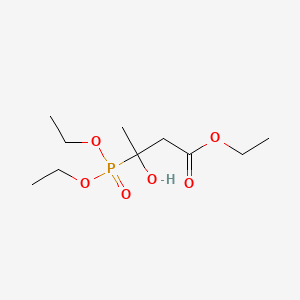
![3-allyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000432.png)
![{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5000435.png)
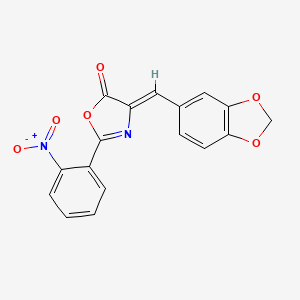
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)
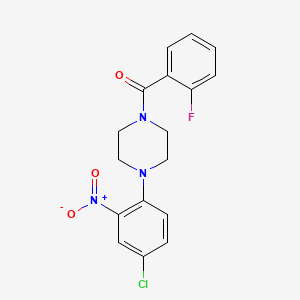
![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)